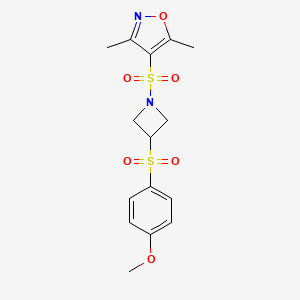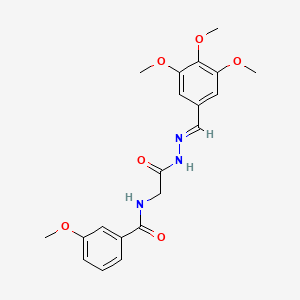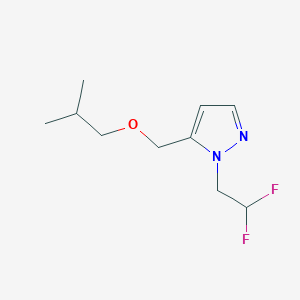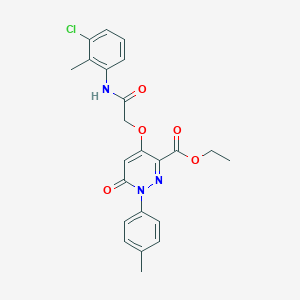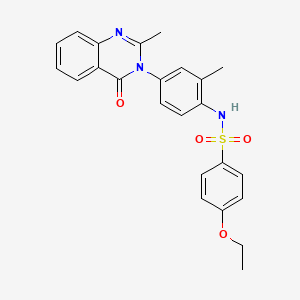![molecular formula C28H34N6O4 B2456950 2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223900-66-0](/img/structure/B2456950.png)
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazole and quinazoline . 1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms. They have been found in many pharmaceutical drugs due to their diverse pharmacological activities . Quinazolines are another class of nitrogen-containing heterocyclic compounds that have also been found in many drugs .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For example, 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new compounds via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally soluble in water and organic solvents . The parent 1H-1,2,4-triazole is a white powder solid with a melting point of 120–121°C .Scientific Research Applications
Synthesis and Structural Insights
A study on the reactions of anthranilamide with isocyanates highlighted a new facile synthesis pathway for related compounds, providing a foundation for understanding the synthetic possibilities of complex molecules like the one . This research demonstrates the versatility of anthranilamide derivatives in creating heterocyclic compounds with potential for further functionalization (J. Chern et al., 1988).
Computational Prediction of Biological Activity
Another study focused on the synthesis, computer prediction of biological activity, and the acute toxicity of related compounds. By utilizing computer-aided prediction tools, researchers identified compounds with potential antineurotic activity, highlighting the importance of computational methods in drug discovery for identifying promising candidates for further testing (S. Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016).
Molecular Rearrangements and Novel Compounds
Research into the preparation of triazoloquinazolinium betaines explored molecular rearrangements leading to the formation of novel compounds. This work contributes to the understanding of chemical reactions that can be applied to design and synthesize derivatives of complex molecules for various scientific applications (Derek L. Crabb et al., 1999).
Antimicrobial and Antitumor Potential
A recent study on the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers included evaluations of antimicrobial and antitumor activities. Although the direct relevance to the queried compound is limited, this research exemplifies the broader scientific interest in synthesizing new molecules with potential biological activities (M. Khalifa et al., 2015).
Safety And Hazards
Future Directions
Future research could focus on the synthesis of new derivatives and the exploration of their biological activities. The presence of certain subunits, such as piperazine or piperidine, has been found to enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, these subunits could be incorporated into the structure of the compound to investigate their effects on its biological properties .
properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-16(2)13-29-25(36)20-8-9-21-23(12-20)34-27(32(26(21)37)14-17(3)4)31-33(28(34)38)15-24(35)30-22-10-7-18(5)11-19(22)6/h7-12,16-17H,13-15H2,1-6H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJXCSUZFUUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2456870.png)
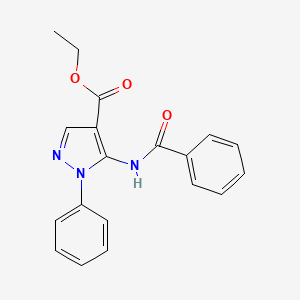
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)


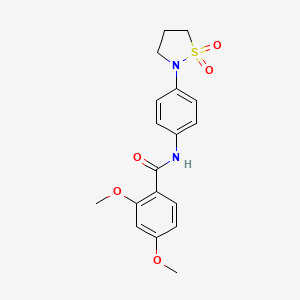
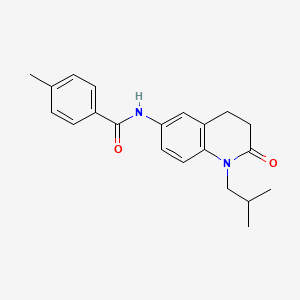
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)
